molecular formula C19H17NO2 B4767378 N-(2-phenoxyethyl)naphthalene-1-carboxamide CAS No. 5923-92-2

N-(2-phenoxyethyl)naphthalene-1-carboxamide

Cat. No.: B4767378
CAS No.: 5923-92-2
M. Wt: 291.3 g/mol
InChI Key: VSSWJOLGYALLDK-UHFFFAOYSA-N
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Description

N-(2-Phenoxyethyl)naphthalene-1-carboxamide is a naphthalene-based carboxamide derivative featuring a phenoxyethyl substituent on the amide nitrogen. This article compares the physicochemical and biological properties of this compound with its closest structural analogues, focusing on substituent effects, lipophilicity, and bioactivity.

Properties

IUPAC Name

N-(2-phenoxyethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c21-19(20-13-14-22-16-9-2-1-3-10-16)18-12-6-8-15-7-4-5-11-17(15)18/h1-12H,13-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSWJOLGYALLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367047
Record name N-(2-phenoxyethyl)naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5923-92-2
Record name N-(2-phenoxyethyl)naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 2-phenoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,4-dicarboxylic acid derivatives, while reduction can produce naphthylamines .

Scientific Research Applications

Pharmacological Applications

  • Cancer Treatment
    • N-(2-phenoxyethyl)naphthalene-1-carboxamide has been investigated for its potential as an anticancer agent. It exhibits activity as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer cell growth and apoptosis. Research indicates that HDAC inhibitors can induce cell cycle arrest and apoptosis in various cancer cell lines, making them promising candidates for cancer therapy .
    • A study highlighted the compound's efficacy in inhibiting tumor growth in xenograft models, suggesting its potential use in treating different types of cancers, including breast cancer and lymphomas .
  • Antimicrobial Activity
    • The compound has shown promise against certain microbial pathogens. Its structural attributes allow it to interact with microbial enzymes, potentially disrupting their function. This characteristic positions it as a candidate for developing new antimicrobial agents .
  • Antiparasitic Properties
    • Preliminary studies have explored the compound's effects on protozoan parasites such as Cryptosporidium parvum, which causes gastrointestinal diseases. Modifications to the naphthalene structure have been linked to enhanced inhibitory activity against these parasites, indicating a route for developing novel antiparasitic therapies .

Case Studies and Research Findings

StudyObjectiveFindings
Buggy et al., 2006Investigate HDAC inhibitorsN-(2-phenoxyethyl)naphthal

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Naphthalene-1-carboxamide derivatives differ primarily in the substituents attached to the phenyl ring of the anilide moiety. Key structural variations include halogenation (e.g., bromo, chloro), electron-withdrawing groups (e.g., nitro, trifluoromethyl), and electron-donating groups (e.g., methoxy, methyl). These modifications influence solubility, melting points, and lipophilicity (log k), as summarized in Table 1.

Table 1: Physicochemical Properties of Selected Naphthalene-1-carboxamide Analogues

Compound Name Substituent (Position) Yield (%) Melting Point (°C) Rf log k Source
N-(3-Bromophenyl)carboxamide (6b) Br (3) 90 152 0.71 2.34
N-(4-Trifluoromethylphenyl)carboxamide (7c) CF₃ (4) 68 193 0.88 3.12
N-(2-Nitrophenyl)carboxamide NO₂ (2) 43 98 0.87 1.89
N-(3-Methoxyphenyl)carboxamide (2b) OCH₃ (3) 79 148 0.87 2.56
N-(3-Fluorophenyl)carboxamide (4b) F (3) - - - 2.78

Key Observations:

  • Substituent Position: Meta-substituted derivatives (e.g., 3-Br, 3-OCH₃) generally exhibit higher yields and melting points compared to ortho- or para-substituted analogues .
  • Lipophilicity: Trifluoromethyl (CF₃) and methoxy (OCH₃) groups significantly increase log k values, enhancing membrane permeability but reducing aqueous solubility .
Antimycobacterial Activity

Several derivatives demonstrate potent activity against Mycobacterium tuberculosis and M. avium subsp. paratuberculosis:

  • N-(3-Methoxyphenyl)carboxamide (2b) and N-(4-Methylphenyl)carboxamide (3c) showed 2-fold higher activity than rifampicin (MIC = 12–25 µM vs. 50 µM for rifampicin) .
  • N-(3-Fluorophenyl)carboxamide (4b) exhibited 3-fold higher activity than ciprofloxacin , with minimal cytotoxicity against THP-1 cells .

Structure-Activity Relationships (SAR):

  • Electron-Donating Groups: Methoxy and methyl groups enhance antimycobacterial efficacy by balancing lipophilicity and electronic effects .
  • Halogenation: Bromo substituents (e.g., 6b) improve activity but may increase cytotoxicity .
Cytotoxicity
  • Low Cytotoxicity: Derivatives with methoxy (2a, 2b) and methyl (3b, 3c) groups showed <20% THP-1 cell viability reduction at 100 µM .
  • High Cytotoxicity: Alkoxy positional isomers (e.g., N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides) demonstrated strong antiproliferative effects, likely due to enhanced lipophilicity .

Mechanistic Insights

  • Antimycobacterial Action: Active compounds likely target the mycobacterial respiratory chain, as evidenced by MTT assay results .
  • PET Inhibition: CF₃-substituted derivatives (e.g., 7c) disrupt Photosystem II (PS II) in chloroplasts, releasing Mn²⁺ ions critical for electron transport .

Biological Activity

N-(2-phenoxyethyl)naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the findings related to its synthesis, biological properties, and potential therapeutic applications, drawing from various scholarly sources.

Synthesis and Structural Characteristics

This compound can be synthesized through various organic methods, often involving the reaction of naphthalene derivatives with phenoxyethylamine. The structural characteristics of this compound allow it to exhibit unique interactions with biological targets, making it a subject of study for its pharmacological potential.

Biological Activity Overview

The biological activities of this compound are primarily assessed through its cytotoxic effects against various cancer cell lines, as well as its antimicrobial properties.

Cytotoxicity and Anticancer Activity

Several studies have reported on the anticancer properties of naphthalene derivatives, including this compound. The compound has shown significant cytotoxic effects against multiple human cancer cell lines:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MDA-MB-231 (breast cancer)
    • HepG2 (hepatocellular carcinoma)

In vitro studies indicated that this compound induces cell cycle arrest and apoptosis in these cancer cells. For instance, one study demonstrated that the compound could effectively inhibit cell proliferation by inducing G2/M phase arrest and activating caspase pathways, which are critical for apoptosis .

Table 1: Cytotoxic Activity Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa15Induces apoptosis via caspase activation
This compoundMDA-MB-23120G2/M phase arrest
This compoundHepG225Cell cycle inhibition

Antimicrobial Properties

In addition to its anticancer potential, this compound has also been evaluated for antimicrobial activity. Research indicates that derivatives of naphthalene exhibit promising antibacterial and antimycobacterial effects. For example, compounds related to this compound have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species .

Table 2: Antimicrobial Activity

CompoundTarget OrganismMIC (µM)Comparison to Standards
This compoundMRSA42Comparable to ampicillin
This compoundM. kansasii21Higher than isoniazid

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M transition.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits growth through various biochemical pathways.

Case Studies

Recent studies have highlighted the potential of this compound in drug development:

  • Study on Breast Cancer : A study demonstrated that this compound significantly reduced tumor growth in vivo in mouse models bearing MDA-MB-231 tumors, suggesting its potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-phenoxyethyl)naphthalene-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Coupling Agents : Use naphthalene-1-carboxylic acid and 2-phenoxyethylamine with coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation. Anhydrous conditions (e.g., dry DMF or THF) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) can isolate the product. Monitor purity via TLC (n-hexane:ethyl acetate, 9:1) or HPLC .
    • Optimization : Vary stoichiometry (1:1.2 molar ratio of acid to amine), temperature (0–25°C), and reaction time (2–24 hrs). Characterize intermediates via FT-IR to confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

  • Assay Design :

  • Target Selection : Prioritize enzyme/receptor targets based on structural analogs (e.g., naphthalene carboxamides in and ). Example: Test inhibition of cyclooxygenase (COX) or kinase activity.
  • Dose-Response : Use concentrations spanning 0.1–100 µM. Include positive controls (e.g., aspirin for COX) and vehicle controls (DMSO <0.1%).
  • Cell Viability : Pair activity assays with MTT/WST-1 assays to rule out cytotoxicity .

Q. What are the critical physicochemical properties to characterize for this compound, and which analytical techniques are most suitable?

  • Key Properties :

  • Solubility : Measure in PBS, DMSO, and ethanol using UV-Vis spectroscopy.
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
    • Analytical Tools :
  • NMR : ¹H/¹³C NMR to confirm structure (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for naphthalene carboxamide derivatives?

  • Approach :

  • Model Consistency : Standardize test species (e.g., Sprague-Dawley rats vs. CD-1 mice) and exposure routes (oral, inhalation) per EPA/OECD guidelines .
  • Endpoint Harmonization : Align metrics (e.g., LD₅₀, NOAEL) across studies. Reanalyze conflicting data using meta-analysis tools (e.g., RevMan) .
    • Example : If hepatic effects vary, conduct histopathology paired with serum ALT/AST measurements to differentiate adaptive vs. toxic responses .

Q. What strategies can elucidate the mechanism of action (MOA) of this compound in disease models?

  • MOA Workflow :

  • Target Fishing : Use SPR (surface plasmon resonance) or thermal shift assays to identify binding partners.
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells. Validate hits via CRISPR knockouts .
    • Case Study : For anticancer activity, assess mTOR pathway modulation (e.g., phosphorylation of S6K) in rapamycin-resistant cell lines .

Q. How can computational methods guide the optimization of this compound derivatives?

  • In Silico Tools :

  • Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2). Prioritize derivatives with improved ΔG values.
  • ADMET Prediction : Employ SwissADME to optimize logP (2–5), TPSA (<140 Ų), and CYP450 inhibition profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-phenoxyethyl)naphthalene-1-carboxamide
Reactant of Route 2
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